molecular formula C18H19N3O5S B3004702 N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide CAS No. 1219914-32-5

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B3004702
CAS No.: 1219914-32-5
M. Wt: 389.43
InChI Key: XPKQWFSMPCEUHO-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a furan-2-yl group at position 3, a 2-hydroxyethyl chain at position 1, and a phenylsulfonyl-propanamide moiety at position 3.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-10-9-21-17(13-15(20-21)16-7-4-11-26-16)19-18(23)8-12-27(24,25)14-5-2-1-3-6-14/h1-7,11,13,22H,8-10,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQWFSMPCEUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2CCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological potential.

Structural Characteristics

The compound features:

  • Furan ring: Contributes to its reactivity and potential interactions with biological targets.
  • Pyrazole moiety: Known for a range of biological activities, including anti-inflammatory and anticancer properties.
  • Phenylsulfonyl group: Enhances solubility and may influence the compound's interaction with enzymes and receptors.

Molecular Formula: C₁₆H₁₇N₃O₄S
Molecular Weight: 355.39 g/mol

1. Anticancer Properties

Research indicates that pyrazole derivatives, including similar structures, exhibit significant anticancer activity. For instance, compounds with a pyrazole nucleus have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC₅₀ (µM)
Compound AMCF7 (Breast Cancer)3.79
Compound BA549 (Lung Cancer)26.00
Compound CHep-2 (Laryngeal Cancer)3.25

The presence of the furan and pyrazole rings in this compound suggests it may similarly inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

2. Anti-inflammatory Activity

Pyrazole derivatives are extensively studied for their anti-inflammatory properties. The compound's structure may enable it to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, similar to other known pyrazole-based drugs:

StudyCompound TestedInhibition (%)
Study A1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(aryl)phenyl)-pyrazole derivativesUp to 85%
Study BN-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole derivatives75%

These findings suggest that this compound could also exhibit significant anti-inflammatory effects .

3. Herbicidal and Fungicidal Activity

Preliminary studies have indicated moderate herbicidal and fungicidal activities for related compounds at concentrations around 1000 mg/L. The herbicidal action may stem from the compound's ability to disrupt metabolic processes in plants or fungi, potentially through interference with enzyme functions .

While specific mechanisms for this compound remain largely uncharacterized, the structural components suggest several potential interactions:

  • Enzyme Inhibition: The sulfonamide group may facilitate binding to active sites of target enzymes.
  • Receptor Modulation: The aromatic rings can engage in π–π stacking and hydrogen bonding with receptor sites.

Case Studies and Research Findings

Recent research has focused on synthesizing related pyrazole compounds to evaluate their biological activities:

  • Study on Pyrazole Derivatives:
    • Compounds derived from furan and pyrazole structures were tested against various cancer cell lines, showing promising cytotoxicity.
    • Example: A derivative exhibited an IC₅₀ of 12.50 µM against SF-268 cells .
  • Anti-inflammatory Screening:
    • A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory effects, showing inhibition rates comparable to established anti-inflammatory drugs like diclofenac .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas due to its structural features, which include a pyrazole ring and a furan moiety. These characteristics contribute to its biological activity, particularly in the following areas:

  • Cancer Treatment : Compounds with similar structures have been investigated as potential anticancer agents. The presence of the pyrazole ring is associated with the inhibition of cancer cell proliferation, particularly in androgen receptor-dependent cancers such as prostate cancer .
  • Anti-inflammatory Properties : The sulfonamide group in the compound may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that sulfonamide derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
  • Antimicrobial Activity : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or antifungal agents based on this compound .

Synthesis and Characterization

The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide can be achieved through multiple synthetic routes. The general approach involves:

  • Formation of the Pyrazole Ring : Starting from furan derivatives, the pyrazole ring can be synthesized using hydrazine derivatives under acidic or basic conditions. This step is crucial for establishing the core structure of the compound.
  • Introduction of Functional Groups : Subsequent reactions involve adding the phenylsulfonyl group and the hydroxyethyl moiety through nucleophilic substitution reactions. The final product can be purified using column chromatography to ensure high purity levels suitable for biological testing .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a similar pyrazole derivative exhibited significant cytotoxicity against prostate cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting that this compound may have similar mechanisms of action .

Case Study 2: Anti-inflammatory Effects

In another research project, a derivative of this compound was tested for its effects on inflammatory markers in vitro. Results indicated a marked decrease in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound, supporting its potential role as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Sulfonamides and Amides

The compound shares key functional groups with several pyrazole derivatives documented in the evidence:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound 3-(furan-2-yl), 1-(2-hydroxyethyl), 5-(phenylsulfonyl-propanamide) N/A N/A Furan enhances electron-rich character; hydroxyethyl improves solubility
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (5) 3-(pyridin-3-yl), 4-(methylthio)ethyl, 5-(propanamide-sulfonamide) 126–127 60 Chlorophenyl and pyridinyl groups enhance lipophilicity; fluorophenyl modulates target affinity
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)propanamide (6) 3-(pyridin-3-yl), 4-(methylthio)ethyl, 5-(acetamido-propanamide) 131–132 61 Methoxyphenyl improves metabolic stability; acetamido group may reduce toxicity
L748337 (G-protein coupled receptor ligand) 3-hydroxypropoxy, phenylsulfonamide N/A N/A Sulfonamide critical for receptor binding; hydroxypropoxy enhances solubility
Key Observations:
  • Furan vs.
  • Hydroxyethyl vs. Methylthioethyl : The 2-hydroxyethyl chain in the target may improve aqueous solubility compared to methylthioethyl groups in compounds 5 and 6 , which prioritize lipophilicity.
  • Sulfonamide vs. Acetamido: The phenylsulfonyl-propanamide moiety in the target resembles the sulfonamide in L748337 , a known GPCR ligand, suggesting possible bioactivity in signaling pathways.

Pharmacological and Functional Insights

  • Insecticidal Activity : Pyrazole derivatives like the Fipronil analog in exhibit insecticidal properties via GABA receptor antagonism. The target’s phenylsulfonyl group may confer similar bioactivity.
  • GPCR Modulation : Compounds like L748337 highlight the role of sulfonamides in receptor binding, suggesting the target could interact with analogous pathways.
  • Metabolic Stability : Methoxy and hydroxyethyl groups (e.g., compound 6 ) are associated with improved metabolic stability, a trait likely shared by the target.

Critical Analysis of Limitations and Opportunities

  • Data Gaps : Absence of direct pharmacological data for the target compound necessitates extrapolation from structural analogs.
  • Synthetic Complexity : The hydroxyethyl and furan groups may introduce challenges in regioselectivity during synthesis, requiring optimized protocols.
  • Therapeutic Potential: Structural alignment with GPCR-targeting sulfonamides and insecticidal pyrazoles positions the target for further investigation in neurology or agrochemistry.

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